Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
CAS No.: 1355171-49-1
Cat. No.: VC2731228
Molecular Formula: C11H7Cl2F3N2O2
Molecular Weight: 327.08 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate - 1355171-49-1](/images/structure/VC2731228.png)
Specification
CAS No. | 1355171-49-1 |
---|---|
Molecular Formula | C11H7Cl2F3N2O2 |
Molecular Weight | 327.08 g/mol |
IUPAC Name | ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C11H7Cl2F3N2O2/c1-2-20-10(19)7-8(13)18-4-5(11(14,15)16)3-6(12)9(18)17-7/h3-4H,2H2,1H3 |
Standard InChI Key | AKCQNOSCLGVGRZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)Cl |
Canonical SMILES | CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)Cl |
Introduction
Chemical and Physical Properties
Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is characterized by specific chemical and physical properties that define its behavior and potential applications. The molecular structure features a fused bicyclic system with strategically positioned functional groups that influence its reactivity profile.
Structural Characteristics
The compound consists of an imidazo[1,2-a]pyridine core with four key substituents: two chlorine atoms (at positions 3 and 8), a trifluoromethyl group (at position 6), and an ethyl carboxylate functionality (at position 2). This specific arrangement creates a molecule with both electron-withdrawing groups and a potentially reactive ester moiety, providing a platform for various chemical transformations .
Structural Relationships with Similar Compounds
Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate belongs to a family of related compounds that share the imidazo[1,2-a]pyridine scaffold with various substitution patterns. Understanding these relationships provides valuable insights into the compound's potential behavior and applications.
Comparison with Related Derivatives
A closely related derivative is Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 353258-31-8), which differs only by the absence of the chlorine atom at position 3. This structural difference likely influences reactivity patterns, particularly at the imidazole ring . The mono-chlorinated derivative has been more extensively studied in terms of synthesis and reactivity, providing a foundation for understanding the potential behavior of the di-chlorinated target compound.
Imidazo[1,2-a]pyridine vs. Imidazo[1,5-a]pyridine Scaffold
While our target compound contains an imidazo[1,2-a]pyridine scaffold, related compounds with imidazo[1,5-a]pyridine scaffolds such as 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine derivatives have also been synthesized and studied . The difference in ring fusion pattern (1,2-a versus 1,5-a) results in distinct electronic distributions and reactivity profiles, which is important for understanding structure-activity relationships in this class of compounds.
Yield | Solvent | Temperature | Reaction Time | Conditions |
---|---|---|---|---|
93% | Ethanol | 20-80°C | 12 hours | Room temperature to 80°C |
86% | Ethanol | 80°C | 48 hours | Heated reaction mixture |
75% | Tetrahydrofuran | Reflux | Not specified | Reflux conditions |
Not specified | 1,2-dimethoxyethane | 0-25°C | 72 hours | Dropwise addition at 0°C, then warmed to room temperature |
The highest yield (93%) was obtained when the reaction was conducted in ethanol with heating from room temperature to 80°C for 12 hours . This suggests that similar conditions might be effective for the synthesis of the di-chlorinated derivative, potentially with an additional chlorination step.
Chemical Reactivity and Transformations
The reactivity profile of Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be inferred from reactions reported for its mono-chlorinated analog. The ethyl carboxylate group at position 2 serves as a reactive handle for various transformations.
Ester Hydrolysis
The ethyl ester functionality can undergo hydrolysis to form the corresponding carboxylic acid. This transformation has been reported for the mono-chlorinated analog, resulting in 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid .
Amide Formation
The mono-chlorinated analog has been converted to the corresponding carboxamide derivative through reaction with ammonium hydroxide in 1,4-dioxane at 60°C, achieving an 88.88% yield . A similar transformation would be expected for Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, although the additional chlorine might influence reactivity.
Hydrazide Formation
Treatment of the mono-chlorinated analog with hydrazine hydrate in ethanol under reflux conditions produced the corresponding carbohydrazide with a 49% yield . This transformation opens pathways for further derivatization to heterocyclic systems such as 1,3,4-thiadiazoles.
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